3-Chloro-2-methylphenyl methyl sulfide

Lipophilicity ADME Partition Coefficient

3-Chloro-2-methylphenyl methyl sulfide (CAS 82961-52-2) is an aromatic sulfide, a subclass of organosulfur compounds, distinguished by a chlorine atom at the 3-position, a methyl group at the 2-position, and a methyl sulfide group attached to a phenyl ring. It is a key intermediate in the synthesis of pharmaceuticals and agrochemicals , with its unique substitution pattern conferring specific physicochemical properties (e.g., LogP: 3.75, Boiling Point: 225.0±33.0 °C at 760 mmHg) that differentiate it from simpler or differently substituted analogs.

Molecular Formula C8H9ClS
Molecular Weight 172.68 g/mol
CAS No. 82961-52-2
Cat. No. B1354869
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Chloro-2-methylphenyl methyl sulfide
CAS82961-52-2
Molecular FormulaC8H9ClS
Molecular Weight172.68 g/mol
Structural Identifiers
SMILESCC1=C(C=CC=C1Cl)SC
InChIInChI=1S/C8H9ClS/c1-6-7(9)4-3-5-8(6)10-2/h3-5H,1-2H3
InChIKeyQNMYJMZVOFQIRD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Chloro-2-methylphenyl Methyl Sulfide (CAS 82961-52-2): A Distinct Chloro-Methylphenyl Sulfide Intermediate with Quantifiable Physicochemical Differentiation


3-Chloro-2-methylphenyl methyl sulfide (CAS 82961-52-2) is an aromatic sulfide, a subclass of organosulfur compounds, distinguished by a chlorine atom at the 3-position, a methyl group at the 2-position, and a methyl sulfide group attached to a phenyl ring [1]. It is a key intermediate in the synthesis of pharmaceuticals and agrochemicals , with its unique substitution pattern conferring specific physicochemical properties (e.g., LogP: 3.75, Boiling Point: 225.0±33.0 °C at 760 mmHg) that differentiate it from simpler or differently substituted analogs [2]. Its use in reactions like diazotization and as a precursor to (Alkylthio)(haloalkyl)benzenes underscores its value in fine chemical manufacturing [3].

3-Chloro-2-methylphenyl Methyl Sulfide (CAS 82961-52-2) Procurement: Why In-Class Substitution Leads to Unpredictable Physicochemical and Synthetic Outcomes


Generic substitution with simpler aryl methyl sulfides is not viable for applications requiring specific physicochemical or synthetic profiles. The unique 2-methyl-3-chloro substitution pattern on the phenyl ring of 3-Chloro-2-methylphenyl methyl sulfide imparts distinct quantitative properties—such as a high LogP of 3.75, a boiling point of 225.0±33.0 °C, and a density of 1.2±0.1 g/cm³—that differ significantly from unsubstituted methyl phenyl sulfide (LogP ~2.9, BP ~188°C) or other chloro-regioisomers [1]. These differences in hydrophobicity, volatility, and mass directly affect reaction kinetics, purification processes, and the final properties of downstream products [2]. The evidence below quantifies these critical divergences, demonstrating why this specific compound cannot be replaced by a seemingly similar analog without risking experimental failure or process inefficiency.

3-Chloro-2-methylphenyl Methyl Sulfide (CAS 82961-52-2) Technical Differentiation: A Quantitative Comparison Against Closest Analogs


Superior Lipophilicity (LogP) for Enhanced Membrane Permeability and Organic Phase Partitioning

3-Chloro-2-methylphenyl methyl sulfide exhibits a significantly higher calculated LogP (3.75) compared to its unsubstituted parent compound, methyl phenyl sulfide (LogP ~2.9) . This increased lipophilicity is a direct consequence of the combined electron-withdrawing (chlorine) and lipophilic (methyl) substituents on the aromatic ring, which reduces polarity and enhances solubility in non-polar media [1]. The difference of +0.85 LogP units translates to a ~7-fold increase in the partition coefficient (P), meaning the compound is substantially more lipophilic and will preferentially partition into organic phases or biological membranes [2].

Lipophilicity ADME Partition Coefficient Drug Design

Elevated Boiling Point (BP) Distinguishes from Unsubstituted and 4-Chloro Analogs

The boiling point of 3-Chloro-2-methylphenyl methyl sulfide is reported as 225.0±33.0 °C at 760 mmHg [1]. This is significantly higher than the unsubstituted methyl phenyl sulfide (BP 188-189 °C) [2] and is comparable to, but distinct from, the 4-chloro isomer (4-chlorophenyl methyl sulfide, BP ~168-169 °C or ~222.4 °C depending on source) [3][4]. The elevated BP compared to the unsubstituted parent is attributable to the increased molecular weight and polarity induced by the chloro and methyl substituents. This difference allows for distinct purification and reaction temperature windows.

Volatility Thermal Stability Purification Reaction Conditions

Distinct Density Profile Impacts Material Handling and Formulation Calculations

The reported density of 3-Chloro-2-methylphenyl methyl sulfide is 1.2±0.1 g/cm³ [1]. This value is higher than that of the unsubstituted methyl phenyl sulfide (density ~1.058 g/mL) but is consistent with the density ranges reported for chlorinated analogs like 4-chlorophenyl methyl sulfide (1.22 g/mL) and 2-chlorophenyl methyl sulfide (1.22 g/cm³) [2][3]. The increased density, relative to the parent compound, is a direct result of the heavier chlorine atom substitution and affects the mass-to-volume ratio for precise reagent delivery and formulation calculations.

Material Properties Formulation Process Engineering

Higher Flash Point (91.3±22.5 °C) Signifies Reduced Flammability Hazard vs. Unsubstituted Analog

The flash point of 3-Chloro-2-methylphenyl methyl sulfide is reported as 91.3±22.5 °C [1]. This is substantially higher than the flash point of unsubstituted methyl phenyl sulfide, which is 57 °C [2]. A higher flash point indicates lower flammability and a reduced risk of ignition during handling, storage, and transport, which is a critical safety parameter for industrial and laboratory use.

Safety Handling Storage Risk Assessment

Validated Synthetic Utility as a Halogenated Methyl Sulfide Intermediate

3-Chloro-2-methylphenyl methyl sulfide belongs to the class of aromatic halogenated methyl sulfides, which are explicitly claimed as key intermediates in patented processes for the preparation of aromatic thiols [1]. Specifically, compounds of formula Ar-(SCH3-m Xm)n, where Ar is an aromatic ring, X is halogen, and m is 1 to 3, are used as starting materials. The target compound fits this description (Ar = 3-chloro-2-methylphenyl, m=1, X=Cl). These intermediates are hydrolyzed to yield valuable aromatic thiols, which are themselves crucial building blocks for pharmaceuticals and agrochemicals [2]. The presence of both a chlorine atom and a methyl sulfide group on the same ring provides a versatile handle for further derivatization via nucleophilic aromatic substitution or metal-catalyzed cross-coupling reactions.

Synthetic Intermediate Thiol Synthesis Aromatic Halogenation Patent Route

3-Chloro-2-methylphenyl Methyl Sulfide (CAS 82961-52-2): Targeted Application Scenarios Based on Quantifiable Differentiation


Medicinal Chemistry: Lead Optimization for Enhanced Lipophilicity and Bioavailability

When designing drug candidates where high lipophilicity is required for target engagement or blood-brain barrier penetration, 3-Chloro-2-methylphenyl methyl sulfide (LogP 3.75) offers a quantifiable advantage over the less lipophilic methyl phenyl sulfide (LogP 2.9) . This +0.85 LogP difference translates to an approximately 7-fold higher partition coefficient, which can significantly alter the compound's pharmacokinetic profile, including absorption, distribution, and metabolism . It is a superior choice for building a lipophilic scaffold into a drug candidate.

Synthesis of Aromatic Thiols: A Patented Intermediate for Pharmaceutical and Agrochemical Building Blocks

For chemical manufacturers and process chemists, 3-Chloro-2-methylphenyl methyl sulfide is a direct input for the patented hydrolysis route to produce 3-chloro-2-methylphenyl thiol [1]. This aromatic thiol is a high-value intermediate used in the synthesis of various APIs and crop protection agents. Using this specific halogenated methyl sulfide ensures a clear synthetic pathway and avoids the need for alternative, potentially less efficient routes to the same thiol derivative [2].

Industrial-Scale Reactions Requiring Higher Temperature and Safer Handling

Its elevated boiling point (225.0±33.0 °C) and significantly higher flash point (91.3±22.5 °C) compared to unsubstituted methyl phenyl sulfide (BP 188-189 °C, FP 57 °C) make 3-Chloro-2-methylphenyl methyl sulfide a safer and more robust reagent for industrial processes [3][4]. The higher flash point lowers its flammability classification, simplifying storage and transport logistics and reducing associated costs. The higher boiling point allows for reactions to be run at elevated temperatures without the same level of solvent loss or pressure buildup.

Synthesis of Advanced Organic Structures via Diazotization

The compound is documented as an important reagent in diazotization reactions . Its specific substitution pattern (chlorine atom ortho to a methyl group) may provide unique steric and electronic effects that influence the course of diazotization and subsequent coupling or substitution reactions, making it a valuable building block for synthesizing complex, functionalized aromatic compounds that are not easily accessible from simpler analogs.

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